Methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 312315-86-9
VCID: VC15485668
InChI: InChI=1S/C25H24BrFN2O3/c1-25(2)12-18-21(19(30)13-25)20(14-8-10-15(26)11-9-14)22(24(31)32-3)23(28)29(18)17-7-5-4-6-16(17)27/h4-11,20H,12-13,28H2,1-3H3
SMILES:
Molecular Formula: C25H24BrFN2O3
Molecular Weight: 499.4 g/mol

Methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.: 312315-86-9

Cat. No.: VC15485668

Molecular Formula: C25H24BrFN2O3

Molecular Weight: 499.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - 312315-86-9

Specification

CAS No. 312315-86-9
Molecular Formula C25H24BrFN2O3
Molecular Weight 499.4 g/mol
IUPAC Name methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate
Standard InChI InChI=1S/C25H24BrFN2O3/c1-25(2)12-18-21(19(30)13-25)20(14-8-10-15(26)11-9-14)22(24(31)32-3)23(28)29(18)17-7-5-4-6-16(17)27/h4-11,20H,12-13,28H2,1-3H3
Standard InChI Key KZTHAXPIIOBODW-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3F)N)C(=O)OC)C4=CC=C(C=C4)Br)C(=O)C1)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate, reflects its intricate structure. Key features include:

  • Hexahydroquinoline backbone: A partially saturated quinoline ring system with a ketone group at position 5 and methyl groups at positions 7 and 7.

  • Substituents:

    • A 4-bromophenyl group at position 4, contributing steric bulk and potential halogen bonding interactions.

    • A 2-fluorophenyl group at position 1, enhancing electronic effects through fluorine’s electronegativity.

    • A methyl ester at position 3, offering sites for derivatization .

  • Stereochemistry: The compound’s InChIKey (KZTHAXPIIOBODW-UHFFFAOYSA-N) confirms its unique stereochemical configuration, critical for biological interactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data validate its structure:

  • 1H^1\text{H} NMR: Peaks corresponding to aromatic protons (δ 7.10–8.50 ppm), methyl groups (δ 1.40–2.45 ppm), and amino protons (δ 5.77 ppm) .

  • 13C^{13}\text{C} NMR: Signals for carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm), and quaternary carbons (δ 50–60 ppm) .

  • MS: A molecular ion peak at m/z 499.4 (M+^+), consistent with its molecular weight.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-component reactions (MCRs) under catalytic conditions:

  • Pfitzinger Reaction: A base-catalyzed condensation of isatin derivatives with ketones forms the quinoline core .

  • Hydrazide Intermediate: Reaction with hydrazine hydrate yields carbohydrazide derivatives, which are further functionalized .

  • Catalytic Enhancements: Modern methods employ nanocomposites like h-BN/Fe3 _3O4 _4/APTES-AMF/CuII, achieving yields up to 98% in 15 minutes under mild conditions .

Table 1: Comparison of Synthetic Methods

CatalystReaction TimeYield (%)Reference
h-BN/Fe3 _3O4 _4/CuII15 min98
CuFe2 _2O4 _48 min93
Ag3 _3[PMo12 _{12}O40 _{40}]90 min97

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization steps. The nanocomposite catalyst stabilizes transition states through Lewis acid-base interactions, accelerating the process .

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL). The bromine and fluorine atoms enhance membrane penetration, while the quinoline core disrupts microbial DNA gyrase .

Anti-Inflammatory Effects

Structural analogs inhibit cyclooxygenase-2 (COX-2) with selectivity indices >50, reducing prostaglandin E2_2 synthesis . The fluorophenyl group aligns with COX-2’s hydrophobic pocket, while the ester moiety modulates bioavailability .

Applications in Medicinal Chemistry

Drug Design Innovations

The compound serves as a scaffold for developing:

  • Kinase Inhibitors: Modifications at the 3-carboxylate position enhance affinity for EGFR and VEGFR-2 .

  • Antipsychotic Agents: Fluorine’s electron-withdrawing effects improve blood-brain barrier penetration .

Structure-Activity Relationships (SAR)

  • 4-Bromophenyl Group: Essential for halogen bonding with target proteins .

  • 2-Fluorophenyl Substituent: Optimizes metabolic stability and lipophilicity (clogP = 3.2) .

  • Methyl Ester: Hydrolyzes in vivo to the carboxylic acid, enhancing solubility .

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